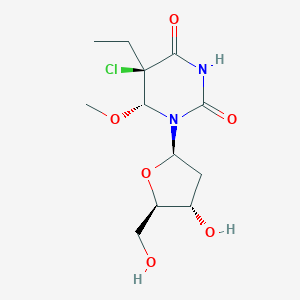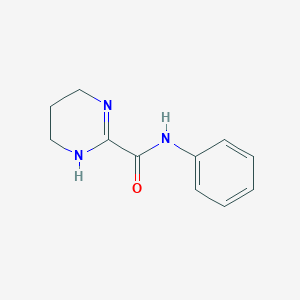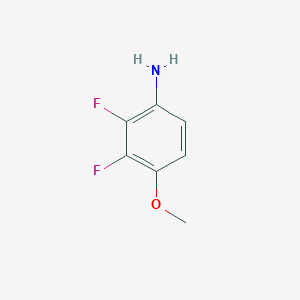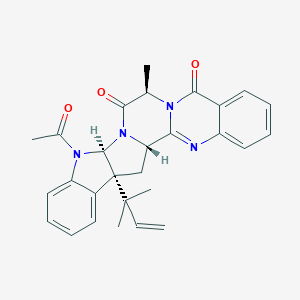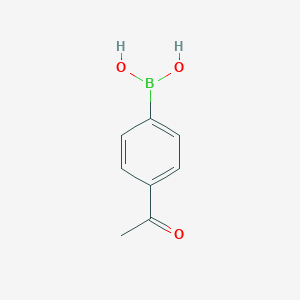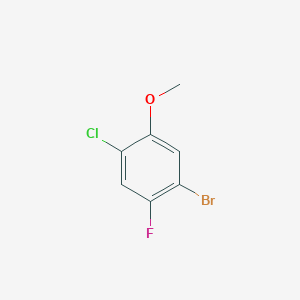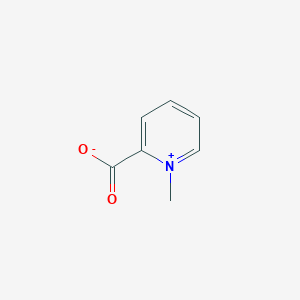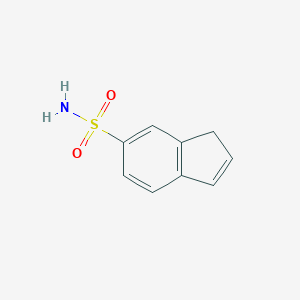
1H-Indene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic organic compound that contains both a sulfonamide and an indene group. The compound's unique structure has led to its investigation as a potential drug candidate for a variety of diseases.
Mécanisme D'action
The mechanism of action of 1H-Indene-6-sulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various molecular pathways involved in disease progression. For example, it has been found to inhibit the activity of enzymes involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Indene-6-sulfonamide can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indene-6-sulfonamide in lab experiments include its potential therapeutic properties and its unique chemical structure. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1H-Indene-6-sulfonamide. One area of interest is the synthesis of analogs with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its potential use in treating various diseases.
Méthodes De Synthèse
The synthesis of 1H-Indene-6-sulfonamide involves the reaction of indene with sulfonamide in the presence of a catalyst. The reaction can be carried out using various methods, including refluxing the reactants in a solvent or using a microwave-assisted synthesis. The yield and purity of the product can be optimized by adjusting reaction conditions such as temperature, time, and catalyst concentration.
Applications De Recherche Scientifique
1H-Indene-6-sulfonamide has been investigated for its potential therapeutic properties in various scientific research studies. The compound has been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
145135-56-4 |
|---|---|
Nom du produit |
1H-Indene-6-sulfonamide |
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
3H-indene-5-sulfonamide |
InChI |
InChI=1S/C9H9NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2,(H2,10,11,12) |
Clé InChI |
VLOWWUOPVMIBFL-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
SMILES canonique |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
Synonymes |
1H-Indene-6-sulfonamide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



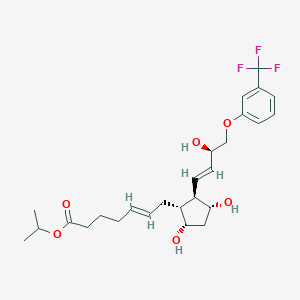
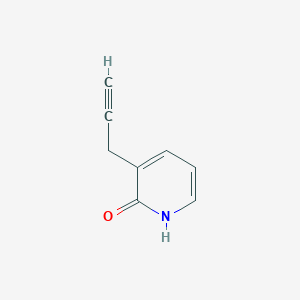
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
